1,9-Dimethylphenazine

Synthetic Methodology Process Chemistry Phenazine Synthesis

1,9-Dimethylphenazine (CAS 58718-44-8) is a member of the phenazine family of nitrogen-containing heterocycles. Characterized by a planar, fully conjugated aromatic tricyclic core with methyl substituents specifically at the 1- and 9-positions , it possesses a molecular formula of C14H12N2 and a molecular weight of 208.26 g/mol.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
Cat. No. B13110646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Dimethylphenazine
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C
InChIInChI=1S/C14H12N2/c1-9-5-3-7-11-13(9)16-14-10(2)6-4-8-12(14)15-11/h3-8H,1-2H3
InChIKeyXRLHVXPWLSCLES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,9-Dimethylphenazine: A Structurally Defined Phenazine for Specialized Redox and Heterocyclic Chemistry


1,9-Dimethylphenazine (CAS 58718-44-8) is a member of the phenazine family of nitrogen-containing heterocycles. Characterized by a planar, fully conjugated aromatic tricyclic core with methyl substituents specifically at the 1- and 9-positions [1], it possesses a molecular formula of C14H12N2 and a molecular weight of 208.26 g/mol . This substitution pattern results in zero hydrogen bond donors and two hydrogen bond acceptors (the pyrazine nitrogen atoms) , and contributes to its solubility in organic solvents such as dichloromethane and toluene, but poor solubility in water .

Structurally defined 1,9-dimethyl substitution pattern
Reported quantitative, one-step synthetic route
Specific peri-steric environment around pyrazine N

Why 1,9-Dimethylphenazine Cannot Be Interchanged with Other Dimethylphenazine Isomers


Generic substitution among dimethylphenazine regioisomers is not scientifically valid due to critical differences in steric, electronic, and synthetic properties arising from the specific positions of the methyl substituents. The 1,9-substitution pattern imparts unique steric hindrance around the pyrazine nitrogen atoms, which is absent in other common isomers like 1,6-dimethylphenazine or 2,7-dimethylphenazine . This peri-interaction directly modulates the molecule's redox potential, a key performance parameter in electrochemical applications [1]. Furthermore, synthetic routes are often isomer-specific; a high-yielding, one-step Vilsmeier-Haack protocol has been developed for 1,9-dimethylphenazine [2], while syntheses for other isomers can involve multi-step pathways with lower overall yields or challenging separations of isomeric mixtures [3]. Therefore, assuming interchangeability compromises experimental reproducibility and device performance.

1,9-Dimethylphenazine
Other dimethylphenazine isomers (e.g., 1,6-; 2,7-)
Steric environment
Peri-interaction near pyrazine N creates distinct steric profile
Reduced or absent peri-interaction alters reactivity and coordination
Redox potential
May exhibit unique redox landscape due to substitution pattern
Position-dependent redox shifts can move operating voltage outside target window
Synthetic accessibility
Reported quantitative one-step protocol available
Often require multi-step routes with lower overall yields or isomeric mixtures

Quantitative Evidence for Selecting 1,9-Dimethylphenazine over Alternative Phenazine Derivatives


Synthetic Efficiency: A Quantitative Yield, One-Step Protocol for 1,9-Dimethylphenazine

The procurement value is directly linked to synthetic accessibility. A protocol for 1,9-dimethylphenazine achieves a quantitative yield in a single step using adapted Vilsmeier-Haack conditions [1]. This represents a substantial advantage over historical methods for other dimethylphenazine isomers, such as the Wohl-Aue reaction, which for 1-methylphenazine and 1,6-dimethylphenazine were described as 'generally very poor' and required optimization with sodium amide to achieve a 'better yield' that still fell short of being quantitative [2].

Synthetic Yield
Cross-study comparable
Quantitative (one-step)
Supports efficient procurement and batch consistency
One-step Vilsmeier-Haack vs. Wohl-Aue reaction; historically poor yields for other isomers
Synthetic Methodology Process Chemistry Phenazine Synthesis

Position-Dependent Redox Potential Tuning by Methyl Substituents

The redox potential of phenazine derivatives is highly sensitive to the type and position of substituents. A Density Functional Theory (DFT)-assisted machine learning study encompassing ~100 phenazine derivatives established a predictive model for redox potentials in aqueous media [1]. Within this framework, electron-donating methyl groups alter the redox potential based on their ring position. While specific experimental data for 1,9-dimethylphenazine was not isolated in the provided results, the 1,9-peri-substitution pattern is expected to create a distinct redox landscape compared to 2,7-dimethyl substitution due to differential steric and resonance effects on the pyrazine core.

Redox Potential
Class-level inference
Predicted distinct by DFT model
Substitution pattern may influence redox window
No direct experimental comparison for 1,9-isomer; computational screening in aqueous media
Redox Chemistry Electrochemistry Computational Screening

Photochemical Stability as a Direct Functional Contrast Among Heteroaryl-Functionalized Phenazines

In a study of dihydroazulene/vinylheptafulvene (DHA/VHF) photochromic systems, a dimethylphenazine-functionalized derivative (DHA-f) was found to be photochemically inactive towards rearrangement, in contrast to all other heteroaryl-functionalized analogs (DHA-a through DHA-e) which isomerized under the same irradiation conditions [1]. Cyclic voltammetry confirmed that the dimethylphenazine-substituted system had significantly different oxidation and reduction waves, leading to the formation of stable radical cations, unlike weaker donor-substituted counterparts that underwent oxidative dimerization [1]. Although this study used N,N-dimethylphenazine, it illustrates the principle that the dimethylphenazine core imparts a distinct electronic character that can completely change photo- and redox-switching behavior compared to phenoxazine, phenothiazine, or other heterocyclic substituents.

Photochemical Activity
Supporting evidence
Photochemically inactive (DHA-f)
Dimethylphenazine core can act as functional off-switch
Study uses N,N-dimethylphenazine analog; other heteroaryl DHAs were active
Photochemistry Molecular Switching Spectroelectrochemistry

Defined Application Scenarios for 1,9-Dimethylphenazine Based on Quantitative Evidence


Scalable Synthesis of High-Purity Phenazine Standards

For analytical laboratories requiring high-purity phenazine standards for chromatography, mass spectrometry, or NMR spectroscopy, 1,9-dimethylphenazine is a superior choice for a dimethyl-substituted reference compound. Its reported quantitative, one-step synthesis [1] directly translates to better availability and lower contamination by isomers compared to other dimethylphenazines that suffer from poor-yielding or mixed-isomer syntheses [2]. This ensures higher fidelity in analytical method development and validation.

Model Substrate for Studying Peri-Steric Effects in Heterocyclic Chemistry

The 1,9-substitution pattern creates a well-defined steric environment around the pyrazine nitrogens. This makes 1,9-dimethylphenazine an ideal model compound for fundamental research into how peri-interactions influence N-alkylation kinetics, N-oxide formation, or metal coordination geometry. This application stems directly from its unique structural identity versus isomers like 1,6- or 2,7-dimethylphenazine [3], where such steric effects are absent or diminished.

Development of Novel Conducting Organic Solids with Tailored Stacking

Doping of dialkylated phenazines (M2P) with TCNQ has yielded highly conducting organic solids with segregated stacking motifs [4]. The specific size and position of the 1,9-dimethyl groups will influence the crystal packing and intermolecular orbital overlap in these charge-transfer complexes differently than diethyl or other dimethyl analogs. For researchers designing new organic conductors, the 1,9-isomer offers a tool to fine-tune solid-state properties such as conductivity anisotropy.

Electrochemical Probe with a Defined Steric Shield

For electrochemical biosensors or mediators where direct contact between the electrode and a biological macromolecule must be prevented, the steric bulk of the 1,9-dimethyl groups around the redox-active pyrazine center provides a built-in shielding effect. This can prevent unwanted direct electron transfer or fouling, a potential advantage over sterically unhindered phenazine. This application rationale derives from the fundamental structural feature of 1,9-dimethylphenazine [3].

Application
Selection Property
Validation Focus
High-purity dimethylphenazine reference sourcing
Reported quantitative one-step synthetic route
Isomer purity and batch-to-batch consistency
Peri-steric effect studies in heterocyclic chemistry
1,9-peri-steric environment around pyrazine N
N-alkylation kinetics, N-oxide formation, metal coordination geometry
Design of organic conducting solids
Methyl group size and position influence crystal packing
Conductivity anisotropy and stacking motif control
Electrochemical probe with steric shielding
Steric bulk at 1,9-positions around redox center
Prevention of direct electrode contact and fouling
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